Esterase-Resistant Maleamide Derivative Achieves 10-Fold Greater In Vivo Anticancer Potency than Maleate and Succinate Analogs
The maleamide derivative α-tocopheryl maleamide (α-TAM) demonstrates significantly enhanced in vivo anticancer efficacy compared to its ester-based counterparts, α-tocopheryl succinate (α-TOS) and α-tocopheryl maleate (α-TOM). The amide bond of α-TAM confers resistance to esterase-catalyzed hydrolysis, a major deactivation pathway for the esters. In a transgenic mouse model of spontaneous breast carcinoma, a liposomal formulation of α-TAM achieved equivalent tumor growth prevention at a dose 10-fold lower than that required for α-TOS [1].
| Evidence Dimension | In vivo anticancer efficacy (dose required for equivalent tumor growth prevention) |
|---|---|
| Target Compound Data | Effective dose is 10-fold lower than comparator |
| Comparator Or Baseline | α-Tocopheryl succinate (α-TOS) and α-tocopheryl maleate (α-TOM) |
| Quantified Difference | 10-fold lower effective dose (α-TAM vs. α-TOS) |
| Conditions | Liposomal formulation in transgenic FVB/N c-neu mice bearing spontaneous breast carcinomas |
Why This Matters
This quantifies a substantial improvement in potency directly linked to the maleamide's metabolic stability, justifying its selection over ester analogs in prodrug and targeted delivery applications where in vivo longevity is critical.
- [1] Turánek, J., et al. Liposomal formulation of α-tocopheryl maleamide: In vitro and in vivo toxicological profile and anticancer effect against spontaneous breast carcinomas in mice. Toxicology and Applied Pharmacology, 2009, 237, 249-257. View Source
